![molecular formula C20H21FN2O2 B2537093 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide CAS No. 941905-53-9](/img/structure/B2537093.png)
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide, also known as BU-224, is a chemical compound that has gained significant attention in the field of neuroscience research. BU-224 is a selective agonist for the nociceptin/orphanin FQ peptide receptor (NOP receptor). NOP receptor is a G-protein-coupled receptor that is involved in various physiological processes such as pain perception, anxiety, and depression. BU-224 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Tumor Proliferation Imaging
One of the primary applications of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide derivatives, such as 18F-ISO-1, is in the imaging of tumor proliferation. A study by Dehdashti et al. (2013) evaluated the safety and dosimetry of 18F-ISO-1 as a cellular proliferative marker for PET imaging in patients with newly diagnosed malignant neoplasms. The study found a significant correlation between 18F-ISO-1 uptake and tumor Ki-67, indicating the agent's potential for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Sigma-2 Receptor Imaging
Further research into fluorine-containing benzamide analogs, including those related to this compound, has shown potential for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. Tu et al. (2007) synthesized and evaluated a series of fluorine-containing benzamide analogs for their affinity to sigma-2 receptors, suggesting their utility in imaging the sigma-2 receptor status of tumors (Tu et al., 2007).
Chemical Synthesis and Characterization
The development of practical and scalable synthetic routes to compounds related to this compound is also a significant area of research. For example, Yoshida et al. (2014) described an efficient synthesis of YM758 monophosphate, a potent If current channel inhibitor, demonstrating the importance of these compounds in medicinal chemistry (Yoshida et al., 2014).
Metabolism and Transporter Studies
Research by Umehara et al. (2009) on YM758, a novel inhibitor of the If current channel, identified human metabolites and investigated the renal and hepatic excretion of these metabolites. This study contributes to understanding the pharmacokinetics and metabolism of such compounds (Umehara et al., 2009).
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTNUMWKFKOPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.